molecular formula C19H14N2O4S2 B5386539 N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide

N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5386539
M. Wt: 398.5 g/mol
InChI Key: DNIIUHJZZKAYOB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide is a complex organic compound that features a combination of furan, quinoline, sulfonyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-furoic acid with furfurylamine to produce N-(furan-2-ylmethyl)furan-2-carboxamide . This intermediate can then be further reacted with quinoline-8-sulfonyl chloride and thiophene-2-carboxylic acid under appropriate conditions to yield the final product. The reactions are often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and may involve microwave-assisted conditions to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The use of microwave-assisted synthesis and effective coupling reagents can also be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The furan and quinoline moieties are particularly important for its biological activity, as they can interact with nucleophilic and electrophilic sites within biological systems .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S2/c22-19(16-8-4-12-26-16)21(13-15-7-3-11-25-15)27(23,24)17-9-1-5-14-6-2-10-20-18(14)17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIIUHJZZKAYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N(CC3=CC=CO3)C(=O)C4=CC=CS4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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